2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid, also known as Compound X, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-dione derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. Additionally, it has been reported to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Moreover, it has been shown to enhance the activity of antioxidant enzymes and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X is its high purity and yield, which makes it suitable for use in various lab experiments. However, one limitation is that it has relatively low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several potential future directions for research on 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X. One area of interest is exploring its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X and to determine its potential use in treating various diseases. Finally, there is a need for more studies to investigate the safety and toxicity of 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X in humans.
Synthesis Methods
The synthesis of 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X involves the reaction of 2-chloro-5-nitrobenzoic acid with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then treated with ammonia to obtain the final product. This method has been reported to yield high purity and yield of 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X.
Scientific Research Applications
2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. Several studies have reported the effectiveness of 2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid X in inhibiting the growth of cancer cells and reducing inflammation in various animal models.
properties
IUPAC Name |
2-(5-carbamoyl-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O5/c17-11-4-2-7(13(18)20)6-12(11)19-14(21)9-3-1-8(16(23)24)5-10(9)15(19)22/h1-6H,(H2,18,20)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOONEYYWBNBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.